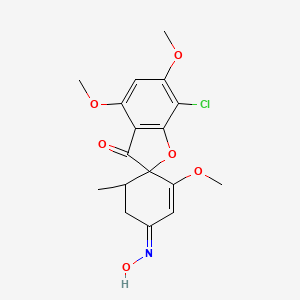

Griseofulvin 4'-oxime

Description

Structure

3D Structure

Properties

CAS No. |

13215-54-8 |

|---|---|

Molecular Formula |

C17H18ClNO6 |

Molecular Weight |

367.8 g/mol |

IUPAC Name |

(3'E)-7-chloro-3'-hydroxyimino-1',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohexene]-3-one |

InChI |

InChI=1S/C17H18ClNO6/c1-8-5-9(19-21)6-12(24-4)17(8)16(20)13-10(22-2)7-11(23-3)14(18)15(13)25-17/h6-8,21H,5H2,1-4H3/b19-9+ |

InChI Key |

OVQUIBVMVDMJJI-DJKKODMXSA-N |

Isomeric SMILES |

CC1C/C(=N\O)/C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC |

Canonical SMILES |

CC1CC(=NO)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Griseofulvin 4 Oxime

Direct Oximation Approaches

The primary method for synthesizing Griseofulvin (B1672149) 4'-oxime involves the direct oximation of the parent compound, griseofulvin. This process targets the ketone group at the 4'-position of the griseofulvin structure.

Reaction Conditions and Reagent Optimization

The conversion of griseofulvin to its 4'-oxime is typically achieved by treating it with hydroxylamine (B1172632) hydrochloride. smolecule.com This reaction is generally conducted in the presence of a catalyst, such as anhydrous sodium acetate (B1210297), and under reflux conditions in a solvent like ethanol. smolecule.comresearchgate.netnih.gov The presence of a base is crucial to neutralize the HCl released from hydroxylamine hydrochloride, thereby facilitating the nucleophilic attack of hydroxylamine on the carbonyl carbon.

The formation of a mono-oxime from griseofulvin serves as an indication of a carbonyl group's presence in the parent molecule. researchgate.net The reaction specifically targets the 4'-oxo functionality of griseofulvin. dtu.dk Optimization of these conditions is essential for achieving high yields and purity of the final product.

Table 1: Optimized Reaction Conditions for Direct Oximation of Griseofulvin

| Parameter | Condition | Source |

|---|---|---|

| Reactant | Griseofulvin | smolecule.com |

| Reagent | Hydroxylamine Hydrochloride | smolecule.comresearchgate.netnih.gov |

| Catalyst/Base | Anhydrous Sodium Acetate | smolecule.comresearchgate.netnih.gov |

| Solvent | Ethanol | smolecule.com |

| Temperature | Reflux | smolecule.comresearchgate.netnih.gov |

Green Chemistry Approaches in Oxime Synthesis

While specific green chemistry applications for Griseofulvin 4'-oxime synthesis are not extensively documented in the provided results, general green approaches for oxime synthesis are well-established and relevant. These methods aim to reduce or eliminate the use of hazardous solvents and reagents. One such approach is grindstone chemistry, which involves the solvent-free grinding of reactants at room temperature. nih.gov This technique can be catalyzed by substances like bismuth(III) oxide (Bi2O3), which is known for its low toxicity. nih.gov Such solventless protocols offer advantages like shorter reaction times, simpler work-up procedures, and higher yields, aligning with the principles of green chemistry. nih.govajol.info

Synthetic Routes to this compound Precursors and Analogues

The synthesis of precursors and analogues of this compound often involves modifications at various positions on the griseofulvin scaffold before the oximation step. These modifications are intended to explore structure-activity relationships and improve properties like solubility or biological efficacy. nih.govresearchgate.netnih.gov

A key precursor for many analogues is griseofulvic acid, which can be synthesized through the hydrolysis of griseofulvin. researchgate.netnih.gov For instance, the 2'-benzyloxy analogue of griseofulvin is prepared by alkylating griseofulvic acid with benzyl (B1604629) bromide. This analogue can then be converted to its corresponding oxime. researchgate.netnih.gov Research has shown that the 4'-position needs to be sp2 hybridized for notable activity, and modifications at the 4 and 5 positions often lead to inactive compounds. researchgate.netnih.govacs.org The oxime of the 2'-benzyloxy analogue, in particular, has demonstrated a significant increase in activity compared to the parent griseofulvin in certain assays. researchgate.netnih.govacs.org

Table 2: Synthesis of a Griseofulvin Analogue and its Subsequent Oximation

| Step | Reactants | Reagents/Conditions | Product | Source |

|---|---|---|---|---|

| 1. Hydrolysis | Griseofulvin | - | Griseofulvic acid | researchgate.netnih.gov |

| 2. Alkylation | Griseofulvic acid, Benzyl bromide | Anhydrous potassium carbonate | 2'-Benzyloxy griseofulvin | researchgate.netnih.gov |

| 3. Oximation | 2'-Benzyloxy griseofulvin, Hydroxylamine hydrochloride | Anhydrous sodium acetate, Reflux | 2'-Benzyloxy griseofulvin oxime | researchgate.netnih.gov |

Post-Synthesis Chemical Modifications and Derivatization of the Oxime Moiety

The oxime group in this compound is a versatile functional group that can undergo various chemical transformations, allowing for the creation of a diverse range of derivatives. smolecule.com

Hydrolysis Reactions of the Oxime Group

The oxime group of this compound can be hydrolyzed back to the original carbonyl compound (griseofulvin). smolecule.com This reaction is typically carried out under acidic or basic conditions. smolecule.com The stability of oximes can be pH-dependent; for example, some griseofulvin oxime analogues show less than 5% hydrolysis to the parent ketone in a phosphate-buffered saline (PBS) solution at pH 7.4 over 48 hours. core.ac.uk

Reduction Reactions of the Oxime Group

The oxime functionality can be reduced to form an amine. smolecule.com A common reducing agent used for this transformation is sodium borohydride. smolecule.com This reaction converts the C=N-OH group into a C-NH2 group, introducing a primary amine to the griseofulvin structure. This modification can significantly alter the molecule's polarity and potential biological interactions.

Condensation Reactions Forming Further Oxime Derivatives

The oxime functional group at the 4'-position of this compound serves as a versatile handle for further chemical modifications through various condensation reactions. These reactions primarily involve the hydroxyl group of the oxime, leading to the formation of a diverse range of oxime ethers and esters. Such derivatizations are instrumental in modulating the physicochemical properties and biological activities of the parent compound.

One of the key transformations is the alkylation of the oxime's hydroxyl group to yield O-alkyloxime ethers. A notable example is the synthesis of the carboxymethoxime analogue of a 2'-benzyloxy griseofulvin derivative. In this reaction, the pre-formed oxime is treated with chloroacetic acid in the presence of a suitable base. nih.govresearchgate.net This transformation introduces a carboxylic acid moiety, which can significantly alter the solubility and pharmacokinetic profile of the molecule. nih.govresearchgate.net

Another important class of condensation reactions involves the acylation of the 4'-oxime to produce O-acyloxime derivatives. This can be achieved by reacting the oxime with a carboxylic acid in the presence of a condensing agent and a base. This method allows for the introduction of a wide variety of acyl groups at the 4'-position, which has been shown to be a favorable modification for enhancing biological activity. organic-chemistry.orgnih.gov The stability of these resulting oxime derivatives has been noted, with studies indicating that they exhibit minimal hydrolysis back to the parent ketone under physiological pH conditions.

The following tables detail the specific reaction conditions for the formation of these further oxime derivatives.

Table 1: Synthesis of Griseofulvin 4'-Carboxymethoxime Derivative nih.govresearchgate.net

| Reactant (Starting Material) | Reagent | Product |

| 2'-Benzyloxy this compound | Chloroacetic Acid | 2'-Benzyloxy Griseofulvin 4'-Carboxymethoxime |

Table 2: General Synthesis of Griseofulvin 4'-O-Acyloxime Derivatives organic-chemistry.org

| Reactant (Starting Material) | Reagents | Product |

| This compound | Carboxylic Acid, Condensing Agent, Base | Griseofulvin 4'-O-Acyloxime |

Structure Activity Relationship Sar Studies of Griseofulvin 4 Oxime and Its Analogues

Influence of the 4'-Oxime Moiety on Biological Activity

The introduction of an oxime group at the 4'-position of the griseofulvin (B1672149) scaffold has been shown to significantly modulate its biological properties. This modification impacts both the antifungal and antiproliferative potencies of the parent compound, highlighting the importance of this functional group in molecular recognition and interaction with biological targets.

Impact on Antifungal Potency

While griseofulvin itself is a potent antifungal agent, the derivatization of the 4'-carbonyl group into an oxime has been explored to understand its role in antifungal activity. Research indicates that modifications at the 4'-position need to be carefully considered to retain or enhance antifungal effects. Studies on various griseofulvin analogues have shown that the structure-activity relationships for antifungal activity can be quite stringent. For instance, a study evaluating a range of griseofulvin derivatives found that most analogues were less active than the parent compound against the dermatophytes Trichophyton rubrum and Trichophyton mentagrophytes, with none showing more than twice the potency of griseofulvin. nih.gov This suggests that the 4'-carbonyl group may be crucial for optimal interaction with the fungal target, and its conversion to an oxime could potentially disrupt this interaction, leading to a decrease in antifungal potency. However, specific substitutions on the oxime or other parts of the molecule could potentially compensate for this change.

Impact on Antiproliferative and Anticancer Potency

In contrast to its effect on antifungal activity, the 4'-oxime moiety has been associated with a significant enhancement of antiproliferative and anticancer potency. researchgate.netnih.gov A key mechanism of action for the anticancer effects of griseofulvin analogues is the inhibition of centrosomal clustering, a process critical for the survival of cancer cells with multiple centrosomes. researchgate.netnih.gov The oxime of 2'-benzyloxy-griseofulvin was identified as one of the most active analogues, demonstrating a 25-fold increase in activity compared to griseofulvin in inhibiting centrosomal clustering. researchgate.netnih.gov This highlights the favorable contribution of the 4'-oxime group to the anticancer profile of these compounds. The increased potency may be attributed to altered electronic properties, hydrogen bonding capabilities, or conformational effects conferred by the oxime functionality, leading to improved interactions with the mammalian cellular target.

Positional and Substituent Effects on Bioactivity

The biological activity of griseofulvin analogues is not solely determined by the 4'-oxime group but is also profoundly influenced by substituents at various other positions on the griseofulvin core. Systematic modifications at the 2', 3', 4', 4, 5, and 6 positions have been instrumental in elucidating the SAR of this class of compounds. nih.gov

Exploration of Modifications at 2', 3', 4', 4, 5, and 6 Positions of the Griseofulvin Core

Comprehensive SAR studies have revealed that modifications at different positions of the griseofulvin molecule have distinct impacts on its biological activity. nih.gov

Positions 4 and 5: Modifications at the 4 and 5 positions of the benzofuranone ring system generally lead to inactive compounds, indicating that the methoxy (B1213986) groups at these positions are critical for activity. researchgate.netnih.gov

Position 6: The substituent at the 6-position has been shown to influence antifungal activity. nih.gov

Position 2': The enol ether at the 2'-position is considered essential for activity. researchgate.netnih.gov Replacement of the methoxy group at the 2'-position with a benzyloxy group resulted in a potent analogue with low micromolar anticancer potency. researchgate.net Specifically, 2'-benzyloxy-2'-demethoxy-griseofulvin showed low activity against fungi but was among the most potent compounds against the MDA-MB-231 cancer cell line. nih.govsemanticscholar.org

Position 3': The presence of a double bond at the 3'-position is also considered important for the biological activity of these compounds.

Position 4': The 4'-position has been a major focus of modification. For anticancer activity, it has been determined that this position needs to be sp2 hybridized. researchgate.netnih.gov The introduction of suitable bulky and electronegative acyl-substituted groups at the 4' position has been shown to be favorable for increasing antifungal activity against phytopathogenic fungi. nih.govacs.org

The following table summarizes the general impact of modifications at different positions on the biological activity of griseofulvin analogues.

| Position | Modification | Impact on Antifungal Activity | Impact on Anticancer Activity |

| 4 | Demethylation/Alteration | Generally decreases activity | Leads to inactive compounds researchgate.netnih.gov |

| 5 | Demethylation/Alteration | Generally decreases activity | Leads to inactive compounds researchgate.netnih.gov |

| 6 | Alteration of substituent | Can modulate activity nih.gov | - |

| 2' | Replacement of methoxy | Can decrease activity | Replacement with benzyloxy enhances activity nih.govresearchgate.netsemanticscholar.org |

| 3' | Saturation of double bond | Generally decreases activity | - |

| 4' | Oximation/Acylation | Can modulate activity nih.govacs.org | Oximation significantly enhances activity researchgate.netnih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

To further rationalize the observed SAR and to guide the design of new, more potent analogues, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) have been employed. nih.govacs.org These studies aim to establish a mathematical relationship between the structural properties of the compounds and their biological activities.

For instance, a 3D-QSAR study on griseofulvin derivatives against the phytopathogenic fungus Colletotrichum gloeosporioides revealed that suitable bulky and electronegative acyl-substituted groups at the 4' position are favorable for increasing activity. nih.govacs.org CoMFA, a 3D-QSAR method, uses a grid-based approach to correlate the steric and electrostatic fields of a molecule with its biological activity. acs.org The contour maps generated from CoMFA studies can visualize the regions around the molecule where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, thus providing valuable guidance for the design of new analogues with improved potency. nih.gov

Mechanistic Investigations of Griseofulvin 4 Oxime at the Molecular and Cellular Level

Comparative Mechanistic Analysis with Griseofulvin (B1672149) and Other Tubulin-Binding Agents

The modification of Griseofulvin at the 4'-position to form Griseofulvin 4'-oxime results in a compound with significantly altered biological activity, necessitating a comparative analysis of its mechanism of action relative to the parent compound and other agents that target the microtubule network. While detailed molecular binding studies on this compound are not extensively available, its enhanced potency as an inhibitor of centrosomal clustering provides a basis for a comparative mechanistic discussion.

Comparison with Griseofulvin:

Griseofulvin primarily functions by disrupting microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division drugbank.compatsnap.com. It binds directly to tubulin, the protein subunit of microtubules, leading to the inhibition of mitosis drugbank.com. However, its potency in mammalian cells is relatively weak nih.gov.

In contrast, a derivative, the oxime of 2'-benzyloxy-griseofulvin, has demonstrated a 25-fold increase in activity as an inhibitor of centrosomal clustering compared to Griseofulvin acs.org. Centrosomal clustering is a critical process in cancer cells with extra centrosomes, enabling them to form a bipolar spindle and avoid mitotic catastrophe. The potent inhibition of this process by the oxime derivative suggests a more profound or specific interference with microtubule function or associated motor proteins compared to Griseofulvin.

Structure-activity relationship (SAR) studies have indicated that the mode of action of Griseofulvin analogues in fungal and mammalian cancer cells may differ significantly nih.govcore.ac.uk. While Griseofulvin's antifungal action is well-established to be tubulin-mediated, the enhanced anticancer activity of its derivatives, including the oxime, might involve additional or different molecular interactions within mammalian cells nih.govcore.ac.uk.

Comparison with Other Tubulin-Binding Agents:

The mechanism of this compound can also be contextualized by comparing it with other well-characterized tubulin-binding agents, which are broadly classified based on their effects on microtubule dynamics.

Microtubule Destabilizing Agents (e.g., Colchicine, Vinca Alkaloids): These agents inhibit the polymerization of tubulin into microtubules. Colchicine, for instance, binds to soluble tubulin dimers, preventing their assembly and leading to the disassembly of existing microtubules. The Vinca alkaloids also bind to tubulin and promote its depolymerization. While Griseofulvin itself can inhibit microtubule polymerization at high concentrations, its primary mechanism at lower, more physiologically relevant concentrations is the suppression of microtubule dynamics nih.gov. The potent activity of the 4'-oxime in disrupting the microtubule-dependent process of centrosomal clustering suggests it may also function by altering microtubule dynamics rather than causing wholesale depolymerization, though likely with greater efficiency than Griseofulvin.

Microtubule Stabilizing Agents (e.g., Paclitaxel): In contrast to destabilizing agents, this class of drugs binds to microtubules and stabilizes them, preventing their depolymerization. This leads to the formation of abnormal, non-functional microtubule bundles and mitotic arrest. Some computational and experimental evidence suggests that Griseofulvin may have a binding site on tubulin that overlaps with that of paclitaxel (B517696) and can similarly suppress microtubule dynamics nih.govnih.gov. Given the structural similarity, it is plausible that this compound could also share this mode of action, but with enhanced potency. A derivative of Griseofulvin has been characterized as a microtubule-stabilizing agent that induces G2/M arrest and apoptosis kaust.edu.sa.

The following table summarizes the comparative mechanistic aspects of this compound, Griseofulvin, and other key tubulin-binding agents based on available research.

| Feature | This compound | Griseofulvin | Colchicine | Paclitaxel |

| Primary Effect on Microtubules | Potent inhibitor of centrosomal clustering (suggests interference with microtubule dynamics) acs.org | Suppresses microtubule dynamic instability nih.govnih.gov | Inhibits tubulin polymerization, leading to microtubule depolymerization | Promotes tubulin polymerization and stabilizes microtubules, preventing depolymerization |

| Binding Site | Not definitively determined, but likely tubulin or associated proteins | Binds to tubulin, potentially at a site overlapping with paclitaxel nih.govnih.gov | Binds to the colchicine-binding site on β-tubulin | Binds to the paclitaxel-binding site on β-tubulin |

| Cellular Consequence | Inhibition of centrosomal clustering, leading to mitotic disruption in cancer cells acs.org | Mitotic arrest at prometaphase/anaphase, induction of apoptosis nih.gov | Mitotic arrest due to spindle disassembly | Mitotic arrest due to formation of hyper-stable, non-functional spindles |

| Relative Potency (Anticancer) | High (25-fold more active than Griseofulvin in inhibiting centrosomal clustering) acs.org | Low to moderate nih.gov | High | High |

In Vitro Biological Activity Assessments

Antifungal Efficacy Against Dermatophytes and Phytopathogenic Fungi

While extensive research exists for the parent compound Griseofulvin (B1672149), data on the antifungal efficacy of its 4'-oxime derivative against the common dermatophytes Trichophyton and Microsporum is not available in the reviewed literature. However, studies have been conducted on closely related derivatives against various plant-pathogenic fungi.

Evaluation Against Other Fungal Genera (e.g., Colletotrichum, Botrytis, Alternaria, Fusarium, Cytospora)

A derivative, 4'-hydroxylaminegriseofulvin, was evaluated for its antifungal activity against several phytopathogenic fungi. The study measured the inhibition of mycelial growth to determine the compound's efficacy.

Research findings indicated that 4'-hydroxylaminegriseofulvin demonstrated notable activity against Colletotrichum truncatum. It also showed efficacy against Fusarium solani. In contrast, its activity against Fusarium oxysporum was found to be similar to that of the parent compound, Griseofulvin.

| Fungal Species | Compound Tested | Observed Activity |

|---|---|---|

| Colletotrichum truncatum | 4'-hydroxylaminegriseofulvin | High inhibitory activity |

| Fusarium solani | 4'-hydroxylaminegriseofulvin | Effective inhibitory activity |

| Fusarium oxysporum | 4'-hydroxylaminegriseofulvin | Activity similar to Griseofulvin |

Antiproliferative and Anticancer Activity in Mammalian Cell Lines

Modifications to the Griseofulvin structure, including the formation of oximes, have been investigated to enhance its potential as an anticancer agent. These studies often focus on the inhibition of centrosomal clustering, a process critical for the survival of many cancer cells.

Activity in Other Cancer Cell Models

In a structure-activity relationship (SAR) study involving 34 Griseofulvin analogues, an oxime derivative demonstrated significantly enhanced potency compared to the parent compound. nih.gov Specifically, the oxime of 2'-benzyloxy-2'-demethoxy-griseofulvin was found to be one of the most active analogues. nih.gov

This particular oxime derivative exhibited a 25-fold increase in activity as an inhibitor of centrosomal clustering in cancer cells when compared directly with Griseofulvin. nih.govacs.org The primary mechanism of action is believed to be the disruption of microtubule function, which interferes with mitosis and can lead to cell death in cancer cells with supernumerary centrosomes. nih.gov

| Compound | Activity Metric | Potency vs. Griseofulvin | Target Cancer Cell Process |

|---|---|---|---|

| Oxime of 2'-benzyloxy-2'-demethoxy-griseofulvin | Inhibition of Centrosomal Clustering | 25-fold increase | Mitosis |

Investigation of Other Potential Biological Activities (e.g., Antibacterial, Antioxidant)

While Griseofulvin is primarily recognized for its antifungal properties, scientific inquiry has extended to exploring other potential biological activities of its derivatives. However, based on a review of the available scientific literature, there is a notable absence of specific in vitro studies investigating the antibacterial and antioxidant activities of Griseofulvin 4'-oxime.

General research into Griseofulvin analogues has suggested that modifications to the Griseofulvin molecule can lead to varied biological activities. nih.govresearchgate.netnih.gov For instance, some derivatives have been investigated for their potential antibacterial properties, with studies indicating that certain structural alterations can confer activity against various bacterial strains. nih.govresearchgate.netmdpi.com Similarly, the broader class of benzofuranones, to which Griseofulvin belongs, has been a subject of interest for antioxidant research.

Despite these broader explorations into Griseofulvin derivatives, specific data from in vitro antibacterial and antioxidant assays for this compound are not present in the currently available body of scientific literature. Consequently, no detailed research findings or data tables for the antibacterial and antioxidant properties of this specific compound can be provided. Further research is required to determine if this compound possesses any significant antibacterial or antioxidant capabilities.

Pre Clinical Research and Drug Discovery Endeavors for Griseofulvin 4 Oxime and Analogues

Lead Compound Identification and Optimization Strategies

The journey of developing advanced Griseofulvin (B1672149) analogues began with the identification of the natural product itself as a lead compound. dtu.dkdtu.dk Subsequent research identified its potential as an inhibitor of centrosomal clustering, a process critical for the survival of many cancer cell lines, shifting the focus towards oncology. dtu.dknih.gov Through these investigations, a 2'-benzyl derivative of Griseofulvin, known as GF-15, was identified as a potent lead compound. dtu.dk

Optimization efforts have been comprehensive, involving the synthesis and structure-activity relationship (SAR) analysis of numerous analogues with modifications at the 4, 5, 2', 3', and 4' positions of the Griseofulvin scaffold. nih.gov A pivotal optimization strategy has been the conversion of the C-ring ketone into various polar oximes. dtu.dkresearchgate.netnih.govuni-heidelberg.de This modification was primarily aimed at improving the compound's physicochemical properties. dtu.dk An SAR study involving 34 different analogues revealed that the 2'-benzyloxy and 2'-(4-methylbenzyloxy) analogues, along with the oxime of the 2'-benzyloxy analogue, exhibited a remarkable 25-fold increase in activity compared to the original Griseofulvin. nih.gov Specifically, the 4'-oxime of the highly active 2'-benzyloxy analogue was found to possess a similar level of activity to its parent ketone compound. dtu.dk

| Compound | Modification | Relative Activity Increase (vs. Griseofulvin) |

|---|---|---|

| Griseofulvin | Parent Compound | 1x |

| 2'-benzyloxy analogue | Modification at 2' position | ~25x nih.gov |

| 2'-(4-methylbenzyloxy) analogue | Modification at 2' position | ~25x nih.gov |

| Oxime of 2'-benzyloxy analogue | Modification at 2' and 4' positions | ~25x nih.gov |

Computational Modeling and Molecular Docking Studies

In silico methods have become instrumental in guiding the design and development of novel Griseofulvin derivatives. nih.govmdpi.comnih.gov Molecular docking simulations have been extensively used to predict and analyze the interactions of these compounds with a variety of biological targets. nih.govnih.gov These targets include tubulin, the primary target for Griseofulvin's antifungal and anticancer effects, as well as other proteins like keratin (B1170402) intermediate filaments and potential bacterial targets such as FtsZ, penicillin-binding protein 2 (PBP2), and tyrosine phosphatase. nih.govmdpi.comnih.gov

These computational studies have consistently shown that the binding of Griseofulvin analogues is governed by a combination of hydrophobic interactions and hydrogen bonds. nih.govresearchgate.net For example, molecular docking studies of highly active antifungal Griseofulvin derivatives revealed that they form three hydrogen bonds with the Thr276 residue of their target, whereas the parent Griseofulvin forms only one, providing a structural basis for their enhanced potency. researchgate.netnih.gov

A key output of molecular docking studies is the prediction of binding free energies, often represented as docking scores, which estimate the affinity of a ligand for its target protein. mdpi.comnih.govmdpi.com These predictions are crucial for prioritizing which novel compounds should be synthesized and tested. For instance, the binding energies of Griseofulvin with keratin proteins K8 and K18 were calculated to be in the range of -3.17 to -5.54 kcal/mol, varying between different species. nih.gov In a study focused on developing new antibacterial agents, newly designed Griseofulvin derivatives demonstrated very strong predicted binding energies with the bacterial FtsZ protein, with values ranging from −29.48 to −38.59 kcal/mol. mdpi.com Furthermore, simulations have shown that different Griseofulvin derivatives can adopt distinct binding conformations and exhibit varied binding energies when interacting with different β-tubulin isotypes, highlighting the importance of isotype-specific analysis in drug design. researchgate.net

| Compound/Derivative Class | Target Protein | Predicted Binding Energy Range (kcal/mol) |

|---|---|---|

| Griseofulvin | Keratin 18 (Rat) | -5.23 nih.gov |

| Griseofulvin | Keratin 18 (Mouse) | -5.54 nih.gov |

| Griseofulvin | SARS-CoV-2 Main Protease | -6.8 mdpi.comresearchgate.net |

| Designed Antibacterial Derivatives | FtsZ Protein | -29.48 to -38.59 mdpi.com |

Computational chemistry offers powerful strategies for the rational design of more potent molecules. One such strategy is the molecular hybridization approach, which involves computationally fusing essential structural features (pharmacophores) from different bioactive molecules to create new hybrid compounds with potentially superior affinity and efficacy. nih.gov The imino group, the defining feature of an oxime, has been utilized as a versatile chemical linker in the design of such novel structures. nih.gov

Furthermore, computational models are often built upon experimental data. Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, such as Comparative Molecular Field Analysis (CoMFA), can be performed using the bioactivity data of a series of synthesized compounds. researchgate.netacs.org One such analysis on Griseofulvin derivatives suggested that incorporating bulky and electronegative acyl groups at the 4' position could be favorable for enhancing antifungal activity. researchgate.netacs.org This type of computational insight provides clear, actionable guidance for medicinal chemists to design and synthesize the next generation of more effective Griseofulvin analogues. nih.govmdpi.com

Strategies for Improving Pharmacokinetic Properties (Excluding Human-Specific PK)

A significant hurdle in the development of Griseofulvin and its analogues is their generally poor pharmacokinetic profiles, which are characterized by low aqueous solubility and only modest metabolic stability. dtu.dkdtu.dkresearchgate.net Addressing these deficiencies is a primary goal of preclinical drug discovery efforts.

The low aqueous solubility of Griseofulvin analogues is a major challenge. dtu.dkresearchgate.net A primary and effective strategy to overcome this is to increase the polarity of the molecule. dtu.dk The conversion of the ketone on the C-ring to a more polar oxime functional group represents a direct application of this strategy. dtu.dkresearchgate.netnih.govuni-heidelberg.de This single chemical modification was pursued specifically to improve the solubility and metabolic stability of the compound class. dtu.dk

Beyond the introduction of an oxime, other structural modifications have also proven successful. For example, replacing the 2'-benzyloxy group with a 2'-benzylamine group in one analogue resulted in a 200-fold increase in solubility in phosphate-buffered saline (PBS). dtu.dkresearchgate.net While not directly applied to the 4'-oxime, other formulation strategies have been explored for the parent Griseofulvin that highlight potential avenues for its derivatives. These include the preparation of solid dispersions with polymers such as hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS), which increased a solvate's solubility by 132.9%, and complexation with HP-γ-cyclodextrin, which astonishingly increased water solubility by 477-fold. nih.govreading.ac.ukstipram.ac.id

| Compound/Formulation | Strategy | Solubility Improvement |

|---|---|---|

| Griseofulvin 4'-Oxime | Introduction of polar oxime group | Aims to increase polarity and solubility dtu.dk |

| 2'-benzylamine analogue | Replacement of ether with amine | 200-fold increase in PBS vs. 2'-benzyloxy analogue dtu.dkresearchgate.net |

| Griseofulvin-HPMCAS Solid Dispersion | Formulation with polymer | 132.9% increase vs. drug alone reading.ac.uk |

| Griseofulvin-HP-γ-Cyclodextrin Complex | Complexation | 477-fold increase in water nih.govstipram.ac.id |

Griseofulvin is primarily metabolized via oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of 4-desmethyl and 6-desmethyl griseofulvin, which are less active or inactive. dtu.dk A key strategy to enhance metabolic stability is, therefore, to block these metabolic "hotspots." This can be achieved by replacing the metabolically liable aryl methyl ethers at the 4 and 6 positions with more robust aryl difluoromethyl ethers. dtu.dk

Structural modifications at other positions have also been shown to improve stability. Research has demonstrated that exchanging the 2'-enol moiety for a corresponding enamine can generally increase the metabolic stability of the analogues in the presence of both rat and mouse liver microsomes. dtu.dk The strategic conversion of the C-ring ketone to a polar oxime is also considered a promising approach for concurrently improving both solubility and metabolic half-life. dtu.dkuni-heidelberg.de

In Vivo Pre-clinical Efficacy Profiling (e.g., in Murine Xenograft Models for Anticancer, Infected Apples for Antifungal)

While in vitro studies have highlighted the potential of this compound and its analogues, the progression to in vivo models is a critical step in preclinical evaluation. To date, specific in vivo efficacy data for this compound has not been extensively reported in publicly available scientific literature. However, research on the parent compound, Griseofulvin, and its other analogues provides valuable insights into the potential in vivo activity of this class of compounds in both anticancer and antifungal applications.

Anticancer Efficacy in Murine Xenograft Models

The anticancer potential of Griseofulvin and its derivatives has been investigated in several murine xenograft models. These studies are crucial for understanding the tumor-inhibiting capabilities of these compounds in a living organism.

A notable analogue, the 2'-benzyloxy derivative of Griseofulvin, has also been evaluated in vivo. This compound was found to retard tumor growth in murine xenograft models of both colon cancer and multiple myeloma, demonstrating that structural modifications to the Griseofulvin scaffold can lead to potent anticancer activity in a live animal model. dtu.dkresearchgate.net

| Compound | Cancer Model | Animal Model | Key Findings | Source |

|---|---|---|---|---|

| Griseofulvin | Colorectal Cancer (COLO-205) | Thymus-less Mice | Effectively inhibited tumor growth. | nih.gov |

| Griseofulvin | Multiple Myeloma (MPC-11) | Mice | Significantly inhibited tumor growth and prolonged survival. | nih.gov |

| Griseofulvin | Non-Small Cell Lung Cancer (H358) | Xenograft Mouse Model | Slowed tumor growth, with enhanced effect in combination with radiotherapy. | nih.gov |

| 2'-Benzyloxy Griseofulvin | Colon Cancer | Murine Xenograft Model | Retarded tumor growth. | dtu.dkresearchgate.net |

| 2'-Benzyloxy Griseofulvin | Multiple Myeloma | Murine Xenograft Model | Retarded tumor growth. | dtu.dkresearchgate.net |

Antifungal Efficacy in Infected Fruit Models

In the realm of antifungal activity, the in vivo efficacy of Griseofulvin analogues has been assessed using an infected apple model, which serves as a practical preclinical assay for potential agricultural fungicides.

Several studies have focused on the effectiveness of these compounds against Colletotrichum gloeosporioides, a significant plant pathogen. A series of Griseofulvin derivatives, including compounds 6a , 6c , 6e , and 6f , were investigated for their ability to protect apples from this fungal infection. researchgate.netnih.gov The results indicated that compounds 6c , 6e , and 6f exhibited better antifungal activity than the commercial fungicide thiophanate-methyl, with IC50 values of 47.25 ± 1.46 μg/mL, 49.44 ± 1.50 μg/mL, and 53.63 ± 1.74 μg/mL, respectively. nih.gov

Another derivative, compound 3d , also demonstrated protective effects in in vivo studies on both apples and tomatoes, preventing serious infection by phytopathogenic fungi. nih.gov These findings underscore the potential of chemically modified Griseofulvin structures to yield effective and safe agricultural fungicides. nih.gov

| Compound | Fungal Pathogen | In Vivo Model | Efficacy (IC50 in µg/mL) | Source |

|---|---|---|---|---|

| Compound 6c | Colletotrichum gloeosporioides | Infected Apples | 47.25 ± 1.46 | nih.gov |

| Compound 6e | Colletotrichum gloeosporioides | Infected Apples | 49.44 ± 1.50 | nih.gov |

| Compound 6f | Colletotrichum gloeosporioides | Infected Apples | 53.63 ± 1.74 | nih.gov |

| Compound 3d | Phytopathogenic Fungi | Infected Apples and Tomatoes | Protected from serious infection. | nih.gov |

| Thiophanate-methyl (Control) | Colletotrichum gloeosporioides | Infected Apples | 69.66 ± 6.07 | nih.gov |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For Griseofulvin (B1672149) 4'-oxime, a full suite of NMR experiments would be essential to confirm its identity and stereochemistry.

1H NMR and 13C NMR

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR: In a hypothetical ¹H NMR spectrum of Griseofulvin 4'-oxime, one would expect to see distinct signals corresponding to the protons in the molecule. Key expected signals would include those for the methyl groups, the methoxy (B1213986) groups, the protons on the spirocyclic ring system, and the aromatic proton. The formation of the oxime at the 4'-position would lead to a significant change in the chemical shift of adjacent protons compared to the parent Griseofulvin. A broad singlet for the oxime hydroxyl (-OH) proton would also be anticipated, the position of which could vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would be crucial for confirming the carbon framework. The carbonyl carbon at the 4'-position in Griseofulvin would be replaced by a carbon signal at a different chemical shift, characteristic of an oxime C=N bond. This shift would be a definitive indicator of the successful conversion of the ketone to the oxime. Other signals for the methoxy, methyl, aromatic, and spiro carbons would be assigned by comparison with the parent compound and through 2D NMR techniques. nih.gov

Two-Dimensional (2D) NMR Techniques

To unambiguously assign all proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, various 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity of protons within the cyclohexene (B86901) ring and confirm the integrity of the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached, and often more easily assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is critical for confirming the stereochemistry, such as the relative orientation of the methyl group at the 6'-position.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would be used to confirm the elemental formula. nih.gov The expected molecular ion peak would correspond to the mass of the this compound molecule (C₁₇H₁₈ClNO₆). Analysis of the fragmentation pattern in MS/MS experiments could provide further structural confirmation by showing characteristic losses of small neutral molecules. researchgate.net

X-Ray Diffraction Studies

X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-Ray Diffraction for Conformation and Configuration Analysis

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its solid-state structure. This analysis would confirm the absolute configuration of the chiral centers and provide precise data on bond lengths, bond angles, and the conformation of the fused ring system. acs.orgresearchgate.net This technique has been instrumental in confirming the structures of Griseofulvin and its various other derivatives. nih.gov

Powder X-Ray Diffraction for Solid Form Characterization

Powder X-ray diffraction (PXRD) is used to characterize the crystalline form of a bulk sample. The resulting diffraction pattern serves as a fingerprint for a specific crystalline solid form or polymorph. For this compound, PXRD would be used to assess the purity of the bulk material, identify the crystalline form, and monitor for any polymorphic transformations under different conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a potent analytical technique utilized for the structural elucidation and characterization of this compound. This method provides valuable insights into the functional groups present in the molecule, aiding in its identification and the confirmation of its synthesis from the parent compound, Griseofulvin.

The conversion of the ketone functional group at the 4'-position of Griseofulvin to an oxime results in distinct and predictable changes in the IR spectrum. The most significant of these is the disappearance of the characteristic absorption band corresponding to the C=O stretching vibration of the cyclohexenone ring in Griseofulvin. Concurrently, new absorption bands appear that are indicative of the newly formed oxime functional group.

Key characteristic absorption bands in the IR spectrum of this compound are anticipated as follows:

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the oxime hydroxyl group. The broadness of this peak is typically due to hydrogen bonding.

C=N Stretching: A medium to weak absorption band is anticipated in the 1620-1680 cm⁻¹ region, corresponding to the C=N stretching vibration of the oxime group. This peak is crucial for confirming the formation of the oxime.

N-O Stretching: A band in the 930-960 cm⁻¹ region can be attributed to the N-O stretching vibration.

The remainder of the IR spectrum for this compound would be expected to retain the characteristic absorption bands of the parent Griseofulvin molecule, which arise from its other functional groups. These include:

Aromatic C-H Stretching: Peaks observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: Peaks observed below 3000 cm⁻¹.

C=O Stretching (lactone): A strong absorption band around 1715 cm⁻¹.

C=C Stretching (aromatic and enol ether): Bands in the 1600-1650 cm⁻¹ region.

C-O Stretching (ethers and lactone): Strong absorption bands in the 1000-1300 cm⁻¹ region.

By comparing the IR spectrum of a synthesized compound with that of the starting Griseofulvin, the successful conversion to this compound can be confirmed by noting the disappearance of the 4'-keto C=O stretch and the appearance of the characteristic O-H and C=N stretches of the oxime group.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H (oxime) | 3200-3600 (broad) |

| C=N (oxime) | 1620-1680 |

| C=O (lactone) | ~1715 |

| C=C (aromatic, enol ether) | 1600-1650 |

| C-O (ether, lactone) | 1000-1300 |

| N-O | 930-960 |

Chromatographic and Titrimetric Methods for Analysis

The analysis of this compound in research settings relies on a variety of chromatographic and titrimetric methods. These techniques are essential for the purification, identification, and quantification of the compound.

Chromatographic Methods

Chromatographic techniques are widely employed for the separation and analysis of Griseofulvin and its derivatives, including the 4'-oxime. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are particularly valuable.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a primary method for the analysis of this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (such as C18 or C8) and a polar mobile phase. The introduction of the more polar oxime group at the 4'-position generally leads to a shorter retention time for this compound compared to the parent Griseofulvin under typical reversed-phase conditions.

A typical HPLC method for the analysis of this compound might involve:

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of an acid like formic acid or acetic acid to improve peak shape.

Detection: UV detection is commonly used, with the wavelength of maximum absorbance for Griseofulvin derivatives being around 290 nm.

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

Method validation according to ICH guidelines would be necessary for quantitative applications, assessing parameters such as linearity, accuracy, precision, and robustness.

Thin-Layer Chromatography (TLC):

TLC is a simple and rapid technique used for monitoring the progress of the synthesis of this compound from Griseofulvin and for preliminary purity assessment. The separation is achieved on a stationary phase (e.g., silica (B1680970) gel) with a suitable mobile phase. The difference in polarity between Griseofulvin and its 4'-oxime allows for their effective separation. Due to the increased polarity of the oxime, this compound would exhibit a lower retention factor (Rf) value compared to Griseofulvin on a silica gel plate. Visualization can be achieved under UV light or by using a suitable staining agent.

Table 2: Typical Chromatographic Parameters for Griseofulvin Derivatives

| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |

|---|---|---|

| Stationary Phase | Reversed-phase C18 or C8 | Silica gel |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | Hexane/Ethyl Acetate (B1210297) or Chloroform/Methanol mixtures |

| Detection | UV at ~290 nm | UV light or staining agent |

Titrimetric Methods

Titrimetric methods can be employed for the quantitative determination of this compound, often through indirect approaches. One such method involves the formation of the oxime from Griseofulvin, followed by a determination that relates back to the original ketone concentration.

A reported method for the determination of ketonic compounds, including Griseofulvin, involves the formation of the corresponding oxime. ijcrt.org This can be adapted for the direct analysis of this compound. The procedure can be based on the acidic cleavage of the oxime to yield hydroxylamine (B1172632). The liberated hydroxylamine can then be oxidized to nitrous acid, which is subsequently determined spectrophotometrically through a diazo-coupling reaction. ijcrt.org

Alternatively, a semimicro biphasic titrimetric method has been described for the oxime. ijcrt.org This involves the titration of the oxime with a standard solution of a surfactant, such as sodium dioctylsulphosuccinate, in the presence of a suitable buffer. The endpoint of the titration can be determined visually or instrumentally. These titrimetric methods offer a cost-effective alternative to chromatographic techniques for quantitative analysis, particularly in resource-limited settings.

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatizations and Hybrid Compounds

The chemical scaffold of Griseofulvin (B1672149), particularly the 4'-position on the C-ring, presents a fertile ground for chemical modification to enhance antifungal potency and spectrum. The synthesis of Griseofulvin 4'-oxime, also referred to as 4'-hydroxylaminegriseofulvin, has demonstrated that modifications at this position can lead to increased activity against certain phytopathogenic fungi. One study highlighted that 4'-hydroxylaminefriseofulvin exhibited notably increased activity against Fusarium moniliforme and Fusarium solani when compared to the parent Griseofulvin studylib.net.

Future research should systematically explore the synthesis of a diverse library of 4'-oxime derivatives. This could involve:

Alkylation and Acylation: Introducing various alkyl and acyl groups to the oxime functional group could modulate lipophilicity and, consequently, cellular uptake and target interaction.

Hybrid Molecules: Creating hybrid compounds by linking this compound with other known antifungal pharmacophores could lead to synergistic effects or novel mechanisms of action. This approach aims to combine the tubulin-inhibiting properties of the Griseofulvin core with another antifungal mechanism, potentially broadening the spectrum of activity and combating resistance.

The exploration of such novel derivatizations is a promising strategy for the development of more effective antifungal agents researchgate.netnih.gov.

Further Elucidation of Specific Cellular Targets and Signaling Pathways

The primary mechanism of action for Griseofulvin is the disruption of microtubule assembly by binding to tubulin, which in turn inhibits mitosis in fungal cells nih.govpatsnap.comdrugbank.com. It is highly probable that this compound shares this fundamental mechanism. Molecular docking studies with other Griseofulvin derivatives have suggested that tubulin is a likely action site nih.gov.

However, dedicated research is required to confirm this for the 4'-oxime derivative and to explore any additional or altered cellular interactions. Key areas for future investigation include:

Direct Binding Assays: Performing in vitro binding assays with purified fungal tubulin to quantify the binding affinity of this compound and compare it to the parent compound.

Cellular Localization Studies: Utilizing fluorescently tagged versions of the compound to visualize its uptake and distribution within fungal cells, confirming its accumulation at the microtubules.

Transcriptomic and Proteomic Analyses: Investigating the broader cellular response to this compound exposure to identify any effects on other signaling pathways or cellular processes beyond mitosis. This could reveal secondary mechanisms of action or cellular stress responses.

A comprehensive understanding of its molecular interactions will be crucial for optimizing its antifungal activity and for predicting potential resistance mechanisms.

Application in Agricultural Fungicide Development

There is a growing body of evidence supporting the potential of Griseofulvin and its derivatives as effective agents against phytopathogenic fungi researchgate.netnih.govacs.orgnih.govasianpubs.org. The demonstrated in vitro activity of 4'-hydroxylaminegriseofulvin against Fusarium species is a strong indicator of its potential in agriculture studylib.net.

Future research in this area should focus on:

Broad-Spectrum Screening: Evaluating the efficacy of this compound against a wide range of plant pathogenic fungi, including those responsible for significant crop losses. Studies on other Griseofulvin derivatives have shown promising activity against fungi such as Botrytis cinerea, Colletotrichum gloeosporioides, and Alternaria solani nih.govnih.gov.

In Vivo and Field Trials: Moving beyond in vitro assays to conduct greenhouse and field trials to assess the compound's effectiveness in protecting crops. This will also provide valuable data on its stability, persistence, and potential phytotoxicity under real-world conditions.

Formulation Development: Developing stable and effective formulations of this compound for agricultural use, considering factors such as solubility, application methods, and environmental impact. Modifications to the Griseofulvin structure have been shown to alter solubility, which is a critical factor for practical application asianpubs.org.

The development of this compound as an agricultural fungicide offers a promising avenue for sustainable crop protection.

Investigation of Resistance Mechanisms and Overcoming Strategies

The emergence of antifungal resistance is a significant challenge in both clinical and agricultural settings. For Griseofulvin, intrinsic resistance has been linked to the absence of a prolonged, energy-dependent transport system for the drug in some fungi nih.govreviberoammicol.com.

To proactively address potential resistance to this compound, research should be directed towards:

Selection and Characterization of Resistant Mutants: Generating and analyzing resistant fungal strains in the laboratory to identify the genetic and molecular basis of resistance. This could involve mutations in the tubulin target site, altered drug efflux, or metabolic inactivation of the compound.

Investigating Efflux Pump Involvement: Determining if multidrug resistance (MDR) efflux pumps, which are a common mechanism of resistance to other antifungals, can recognize and extrude this compound from fungal cells frontiersin.org.

Combination Therapies: Exploring the use of this compound in combination with other antifungal agents that have different mechanisms of action. This strategy can be effective in preventing the emergence of resistance and in treating infections caused by fungi that are already resistant to other drugs.

A thorough understanding of potential resistance mechanisms is essential for the long-term viability of this compound as an effective antifungal agent.

Q & A

Basic: How is Griseofulvin 4'-oxime synthesized, and what analytical methods confirm its structural identity?

Methodological Answer:

this compound is synthesized by treating the 4'-oxo precursor of griseofulvin with hydroxylamine (NHOH) or substituted azanes under reflux conditions in a polar aprotic solvent (e.g., ethanol or methanol) with catalytic acid (e.g., p-toluenesulfonic acid). The reaction typically proceeds via nucleophilic addition of the amine to the carbonyl group, followed by dehydration to form the oxime. Structural confirmation is achieved through nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR for functional group analysis) and high-resolution mass spectrometry (HRMS) to verify molecular weight and substituent placement. Infrared (IR) spectroscopy can also confirm the presence of the oxime (N–O stretch at ~930 cm) .

Basic: What in vitro assays are used to evaluate the antifungal and cytotoxic activity of this compound?

Methodological Answer:

Antifungal activity is assessed using standardized broth microdilution assays against dermatophytes (e.g., Microsporum gypseum) with potency quantified via minimum inhibitory concentration (MIC) values. Cytotoxicity is evaluated in mammalian cell lines (e.g., Chinese hamster V79 cells or human cancer lines) using MTT or resazurin-based viability assays, with IC values calculated from dose-response curves. For example, this compound showed 7-fold reduced antifungal potency compared to griseofulvin but increased cytotoxicity in V79 cells, highlighting the need for parallel testing across biological models .

Advanced: How do structural modifications at the 4' and 2' positions influence this compound’s biological activity and tubulin-binding efficacy?

Methodological Answer:

Modifications at the 2' position (e.g., benzyloxy or propoxy groups) enhance cytotoxicity by improving tubulin-binding affinity, as shown in spindle multipolarity assays. For example, 2'-benzyloxy-2'-demethoxy-griseofulvin exhibited IC = 0.7 µM in V79 cells, compared to 8 µM for unmodified griseofulvin. In contrast, 4'-oxime derivatives reduce antifungal potency but retain anticancer activity, suggesting divergent structure-activity relationships (SAR) for fungal vs. mammalian targets. Molecular docking studies and competitive binding assays with H-labeled paclitaxel can elucidate interactions with tubulin’s putative binding sites .

Advanced: How can researchers resolve contradictions in reported tubulin-binding mechanisms of this compound?

Methodological Answer:

Discrepancies arise from differing experimental models (e.g., fungal vs. mammalian tubulin) and methodologies. To reconcile these:

Comparative binding assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities across species-specific tubulin isoforms.

Cryo-EM studies : Resolve high-resolution structures of this compound bound to tubulin to identify binding pockets.

Phenotypic profiling : Correlate spindle defects (via immunofluorescence microscopy) with tubulin polymerization kinetics in live-cell assays. For instance, Panda et al. proposed two binding sites using docking, while Oda et al. linked microtubule dynamics disruption to G2/M arrest .

Basic: What formulation strategies improve the solubility and bioavailability of this compound?

Methodological Answer:

Strategies include:

- Adsorption onto silica nanoparticles : Increases dissolution rates by 8–40% within 30 minutes, as measured via UV spectroscopy (λ = 292.7 nm) .

- Amorphous solid dispersions : Milling with polymers (e.g., PVP) enhances aqueous solubility (e.g., amorphous griseofulvin solubility = 235 µg/cm vs. crystalline = 60 µg/cm) .

- Derivatization : Synthesize water-soluble analogs (e.g., semicarbazones) via Schiff base reactions, validated by solubility tests in pH 2.0–7.4 buffers .

Advanced: How can researchers address discrepancies in this compound’s potency across biological models?

Methodological Answer:

Standardized protocols : Use identical cell lines (e.g., Huh7/Rep-Feo for antiviral assays) and culture conditions to minimize variability.

Mechanistic deconvolution : Combine transcriptomics (e.g., RNA-seq) and proteomics to identify off-target effects. For example, yeast microarray data revealed transient gene expression changes under griseofulvin exposure .

Cross-species validation : Test analogs in phylogenetically diverse models (e.g., Saccharomyces cerevisiae for fungal targets vs. human cancer xenografts) to disentangle SAR. Contradictory cytotoxicity data in V79 vs. MCF-7 cells may arise from differential tubulin isoform expression .

Advanced: What experimental designs optimize dose-response profiling for this compound in anticancer studies?

Methodological Answer:

Dynamic range selection : Perform pilot trials to determine IC–IC ranges using 10-dose serial dilutions.

Synergy assays : Use Chou-Talalay combination index (CI) models to evaluate interactions with vinblastine or taxanes. For example, griseofulvin and vinblastine showed synergistic antiproliferative effects in MCF-7 cells .

Time-resolved analysis : Monitor cell cycle arrest (e.g., flow cytometry for G2/M phase) at multiple timepoints to capture kinetic effects .

Basic: How is the purity of this compound validated in pharmacological studies?

Methodological Answer:

Purity is assessed via:

- High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection (292 nm) and ≥95% peak area threshold.

- Thermogravimetric analysis (TGA) : Confirm absence of solvent residues (<0.5% weight loss below 150°C).

- Elemental analysis (EA) : Match experimental C/H/N/O percentages to theoretical values within ±0.3% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.